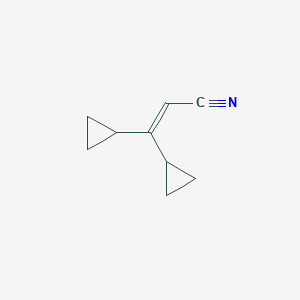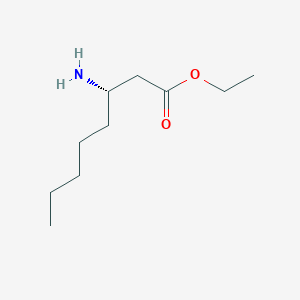
N-(3-Phenylpropyl)hypochlorous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylpropyl)hypochlorous amide is an organic compound characterized by the presence of a hypochlorous amide group attached to a 3-phenylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropyl)hypochlorous amide typically involves the reaction of 3-phenylpropylamine with hypochlorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of acyl chlorides or anhydrides as intermediates, which react with the amine to form the amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(3-Phenylpropyl)hypochlorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to its corresponding amine.
Substitution: The hypochlorous amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-(3-Phenylpropyl)hypochlorous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of N-(3-Phenylpropyl)hypochlorous amide involves its interaction with molecular targets in biological systems. The hypochlorous amide group can react with various biomolecules, leading to oxidative stress and disruption of cellular functions. This mechanism is similar to that of other hypochlorous compounds, which are known to exert antimicrobial effects by damaging microbial cell membranes and proteins .
類似化合物との比較
Similar Compounds
- N-(3-Phenylpropyl)benzamide
- N-(3-Phenylpropyl)acetamide
- N-(3-Phenylpropyl)formamide
Uniqueness
N-(3-Phenylpropyl)hypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where oxidative activity is desired .
特性
CAS番号 |
627863-73-4 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
N-chloro-3-phenylpropan-1-amine |
InChI |
InChI=1S/C9H12ClN/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChIキー |
MSFKAQTWZAOWKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)

methanone](/img/structure/B12587716.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)



![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)


